1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF3N2O2S/c1-11-2-3(14(6,12)13)4(10-11)5(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFWSNIHZZKYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383216 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519056-67-8 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS number

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications in the development of pharmacologically active agents, notably selective COX-2 inhibitors. Emphasis is placed on the causality behind experimental choices, safety protocols, and handling procedures, providing researchers, scientists, and drug development professionals with a vital resource for utilizing this versatile reagent.

Chemical Identity and Physicochemical Properties

This compound is a specialized reagent valued for the unique combination of a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties, enhancing metabolic stability and lipophilicity in drug candidates.[1] The sulfonyl chloride functional group serves as a robust handle for introducing the pyrazole scaffold into target molecules, typically via sulfonamide bond formation.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 519056-67-8[2][3] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride[2] |

| Molecular Formula | C₅H₄ClF₃N₂O₂S[2] |

| Molecular Weight | 248.61 g/mol [4] |

| Canonical SMILES | CN1C=C(S(=O)(=O)Cl)C(=N1)C(F)(F)F[2] |

| InChI Key | HJFWSNIHZZKYIK-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 34 °C | [4] |

| Boiling Point | 302.5 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.74 g/cm³ (Predicted) | [4] |

| Appearance | Solid |

| Flash Point | 136.8 °C (Predicted) |[4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via the chlorosulfonation of the corresponding 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. This electrophilic substitution reaction targets the C4 position of the pyrazole ring, which is activated towards such reactions.

Experimental Protocol: Chlorosulfonation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is a representative method adapted from established procedures for pyrazole chlorosulfonation.[5]

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Crushed ice/water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge chlorosulfonic acid (3.0 equivalents) and cool the flask to 0 °C using an ice bath.

-

Expert Insight: The reaction is highly exothermic and releases HCl gas. Performing the addition at 0 °C is critical to control the reaction rate, prevent side reactions, and ensure safety. An inert atmosphere prevents the reaction of chlorosulfonic acid with atmospheric moisture.

-

-

Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.5 equivalents) to the reaction mixture and heat to 60 °C for 4-6 hours.[5]

-

Expert Insight: While chlorosulfonic acid is the primary sulfonating agent, the addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby driving the reaction to completion and improving the final yield.

-

-

Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.

-

Trustworthiness Check: This quenching step is extremely hazardous due to the violent reaction of residual chlorosulfonic acid with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. The slow addition ensures the heat generated can be dissipated safely.

-

-

Extraction: The resulting aqueous slurry will contain the precipitated product. If the product is oily or does not fully precipitate, extract the mixture with dichloromethane (3 x volume).

-

Neutralization: Combine the organic layers and wash carefully with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The utility of this compound is anchored in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its role as a scaffold in drug design.

Mechanism: Sulfonamide Bond Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

References

A Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

Executive Summary

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structure, combining a pyrazole core, a reactive sulfonyl chloride functional group, and an electron-withdrawing trifluoromethyl moiety, makes it a valuable intermediate for the synthesis of novel bioactive compounds. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl chloride provides a versatile handle for derivatization, most commonly for the formation of sulfonamides. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis and purification, an overview of its chemical reactivity, and a discussion of its applications, particularly in drug development.

Introduction to a Key Synthetic Intermediate

The pyrazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] this compound combines these features with a highly reactive sulfonyl chloride group, positioning it as a critical starting material for creating libraries of compounds for biological screening.[2] Its primary utility lies in its reaction with primary and secondary amines to form stable sulfonamide linkages, a common pharmacophore in various therapeutic agents.[3]

Physicochemical & Structural Properties

The compound is typically a colorless to light yellow solid at room temperature.[2] Its key properties are summarized below, providing a foundational dataset for researchers and chemists.

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | [4] |

| CAS Number | 519056-67-8 | [4] |

| Molecular Formula | C₅H₄ClF₃N₂O₂S | [4][5] |

| Molecular Weight | 247.96 g/mol | [5] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 112-115 °C | [2] |

| Density | 1.59 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in DMF and DMSO | [2] |

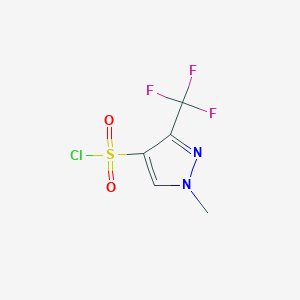

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of the title compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via electrophilic sulfonation of the corresponding pyrazole precursor, followed by conversion to the sulfonyl chloride.

3.1 Synthetic Workflow Overview

The process involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid. This powerful sulfonating agent introduces the -SO₃H group onto the electron-rich pyrazole ring, which is then converted in situ or in a subsequent step to the sulfonyl chloride.

Caption: General workflow for synthesis.

3.2 Step-by-Step Synthesis Protocol

This protocol is a representative method adapted from general procedures for the sulfonylation of pyrazoles.[3]

Materials:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform (or Dichloromethane)

-

Ice

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) dissolved in chloroform.

-

Expert Insight: The use of an inert atmosphere (nitrogen) is crucial to prevent the highly reactive chlorosulfonic acid from reacting with atmospheric moisture.

-

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (5.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

-

Expert Insight: This reaction is highly exothermic. Slow, controlled addition is essential for safety and to minimize the formation of side products.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Thionyl Chloride Addition: Once the starting material is consumed, add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C and stir for an additional 2 hours.

-

Expert Insight: Thionyl chloride ensures the complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.

-

-

Work-up (Quenching): Cool the reaction mixture back to 0 °C and very carefully pour it over crushed ice.

-

CAUTION: This quenching step is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with chloroform.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

3.3 Purification

The crude solid can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford the final product as a crystalline solid.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile.

4.1 Primary Reactivity: Sulfonamide Formation

The most common application is the reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form the corresponding sulfonamides.[3] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for building compound libraries for drug discovery.

Caption: Reaction workflow for sulfonamide synthesis.

4.2 Applications in Drug and Agrochemical Development

The pyrazole-sulfonamide core is a key feature in many biologically active molecules. The title compound serves as a precursor for:

-

Pharmaceuticals: Synthesis of inhibitors for various enzymes and receptors. The sulfonamide group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target.

-

Agrochemicals: Development of novel herbicides and pesticides.[2] The trifluoromethyl-pyrazole moiety is found in several commercial agrochemicals.

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected NMR signals provide a clear fingerprint for structural confirmation.

-

¹H NMR: Two singlets would be expected in the aromatic/heteroaromatic region for the pyrazole C-H proton and in the aliphatic region for the N-methyl (N-CH₃) protons.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF₃ group.

-

¹³C NMR: Signals corresponding to the pyrazole ring carbons, the methyl carbon, and the trifluoromethyl carbon (which would appear as a quartet due to C-F coupling) would be present.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is classified as causing skin and eye irritation or burns.[6][7] It may also cause respiratory irritation and is harmful if swallowed.[6]

-

Reactivity: The compound is sensitive to moisture and will react with water, potentially violently, to release corrosive hydrogen chloride gas.[7][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and incompatible materials like strong bases and oxidizing agents.[7]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists in the pharmaceutical and agrochemical industries. The synthetic protocols and safety information provided in this guide are intended to enable its effective and safe use in the laboratory for the development of next-generation bioactive molecules.

References

- 1. jelsciences.com [jelsciences.com]

- 2. chembk.com [chembk.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - this compound (C5H4ClF3N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: A Core Scaffold for Modern Chemistry

This guide provides an in-depth analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in contemporary drug discovery and agrochemical research. We will dissect its molecular architecture, explore robust synthetic methodologies, detail its chemical reactivity, and discuss its application in the development of biologically active compounds. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile reagent.

Molecular Structure and Physicochemical Properties

This compound, identified by CAS Number 519056-67-8, is a highly functionalized five-membered aromatic heterocycle. Its structure is characterized by a pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and a sulfonyl chloride group at the C4 position. The trifluoromethyl group, a powerful electron-withdrawing moiety and bioisostere for other groups, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized feature in medicinal chemistry. The sulfonyl chloride is a highly reactive functional group, serving as a potent electrophilic handle for coupling with a vast array of nucleophiles.

Caption: Molecular Structure of the Title Compound.

Key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 519056-67-8 | [1] |

| Molecular Formula | C₅H₄ClF₃N₂O₂S | [1] |

| Molecular Weight | 248.61 g/mol | [2] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | [1] |

| Melting Point | 34 °C | ChemBK |

| Boiling Point | 302.5 °C at 760 mmHg (Predicted) | ChemBK |

| Density | 1.74 g/cm³ (Predicted) | ChemBK |

| Purity | Typically ≥95% | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires precise control of regiochemistry. Modern synthetic strategies prioritize efficiency, scalability, and selectivity, moving away from classical, often harsh, chlorosulfonation methods on unactivated rings. A field-proven approach involves the initial construction of the pyrazole core followed by regioselective C-H functionalization at the C4 position.[3][4]

Step 1: Synthesis of the Precursor, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

The foundational step is the synthesis of the pyrazole precursor. A robust and scalable method begins with the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[3][4] This reaction is a classic example of heterocyclic ring formation, where the diketone equivalent reacts with the dinucleophilic hydrazine to form the stable aromatic pyrazole ring. The choice of methylhydrazine directly installs the required N1-methyl group.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

-

To a stirred solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS (typically 2-4 hours).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product, which is a mixture of 1,3- and 1,5-regioisomers, by fractional distillation under vacuum to isolate the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.[3][4]

The causality behind this protocol lies in the inherent reactivity of the starting materials. The cyclocondensation is thermodynamically driven by the formation of the stable aromatic pyrazole ring. Fractional distillation is a critical, self-validating step that leverages the different boiling points of the regioisomers to achieve high purity of the desired precursor.[3]

Step 2: Regioselective C4-Sulfonylation via Directed Lithiation

With the pure precursor in hand, the next critical step is the introduction of the sulfonyl chloride group specifically at the C4 position. Direct electrophilic substitution is often unselective. Therefore, a more authoritative and precise method involves directed metalation (lithiation) followed by quenching with a sulfur electrophile. This is a state-of-the-art technique for C-H functionalization.[3][4]

The C4 proton of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is the most acidic C-H proton on the ring, influenced by the adjacent electron-withdrawing trifluoromethyl group and the inductive effects of the ring nitrogen atoms. This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then trapped with an appropriate electrophile, such as sulfuryl chloride (SO₂Cl₂), to install the sulfonyl chloride moiety. The use of flow chemistry for the lithiation step is particularly advantageous as it allows for precise control of reaction time and temperature, minimizing side reactions.[3][4]

Caption: Scalable Synthetic Workflow.

Representative Experimental Protocol: C4-Sulfonylation

-

Prepare a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a dry, aprotic solvent like THF.

-

In a separate flask, cool a solution of sulfuryl chloride (SO₂Cl₂) (1.2 eq) in THF to -78 °C.

-

Using a microfluidic flow reactor, mix the pyrazole solution with a solution of n-BuLi (1.1 eq in hexanes) at a controlled low temperature (e.g., -20 °C to 0 °C) with a short residence time to generate the lithiated species.

-

Direct the output from the flow reactor immediately into the cold (-78 °C) solution of sulfuryl chloride.

-

After the addition is complete, quench the reaction with saturated aqueous ammonium chloride solution.

-

Warm the mixture to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

This protocol is self-validating because the regioselectivity is controlled by the directed lithiation, a well-established and predictable transformation. The use of a flow reactor for the highly exothermic and rapid lithiation step ensures safety, reproducibility, and scalability.[4]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group toward nucleophiles. This reaction, typically a nucleophilic substitution at the sulfur atom, is the cornerstone of its application as a building block.

Key Reaction: Sulfonamide Formation

The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages. This is a fundamental transformation in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond donor and acceptor and contributing to target binding.

The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl byproduct. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM), THF, or acetonitrile.

Caption: General Reaction for Sulfonamide Synthesis.

Application in the Synthesis of Bioactive Molecules

The trifluoromethyl-pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, most notably recognized in the structure of Celecoxib, a selective COX-2 inhibitor. While Celecoxib itself uses a different pyrazole substitution pattern, the core concept of using a pyrazole sulfonyl chloride to build analogues is a validated drug design strategy.[5][6] This makes this compound a highly valuable building block for generating novel chemical entities (NCEs) for screening.

Researchers utilize this building block to synthesize libraries of novel sulfonamides for evaluation as:

-

Anti-inflammatory agents: Targeting enzymes like COX-2 and 5-LOX.[6]

-

Anticancer agents: The pyrazole scaffold is found in numerous kinase inhibitors.[7]

-

Antiviral agents: As seen in compounds with activity against Hepatitis C Virus (HCV).[5]

The rationale for using this specific building block is multifold: the N-methyl group prevents unwanted N-H acidity and potential isomerization, the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, and the C4-sulfonyl chloride provides a reliable attachment point for introducing diversity into the final molecules.[6][8]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling by trained personnel in a controlled laboratory environment.

-

Hazards: The compound is classified as corrosive. It causes severe skin burns and eye damage. It reacts with water, potentially violently, to release corrosive HCl gas. [SDS]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible. [SDS]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a sophisticated and highly valuable building block for chemical synthesis. Its unique combination of a metabolically stable, electron-withdrawing trifluoromethyl group and a reactive sulfonyl chloride handle on a stable pyrazole core makes it an ideal starting point for the synthesis of diverse compound libraries. The modern, regioselective synthetic routes described herein provide a reliable and scalable pathway to this key intermediate. A thorough understanding of its properties, synthesis, and reactivity empowers researchers and drug development professionals to leverage its full potential in the quest for novel therapeutics and agrochemicals.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - this compound (C5H4ClF3N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characteristics of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural complexity, featuring a trifluoromethyl group and a sulfonyl chloride moiety on a pyrazole scaffold, gives rise to unique spectral characteristics. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. While direct experimental spectra are not widely published, this document leverages extensive data from analogous structures to provide a robust and predictive interpretation for researchers in synthetic chemistry and drug development. Understanding these spectral features is paramount for reaction monitoring, quality control, and structural elucidation.

Molecular Structure and Key Features

The structure of this compound incorporates several key functionalities that dictate its spectral behavior: a pyrazole ring, a N-methyl group, a strongly electron-withdrawing trifluoromethyl group, and a reactive sulfonyl chloride group. The interplay of these groups governs the electron distribution within the molecule and, consequently, the chemical shifts and coupling constants observed in its NMR spectra, as well as its fragmentation pattern in mass spectrometry.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

The following NMR data are predicted based on the analysis of structurally related compounds.[1][2][3][4][5] The chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting two singlets.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N-CH ₃ | 3.9 - 4.2 | Singlet (s) | The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a singlet in this region. The electron-withdrawing nature of the pyrazole ring and the adjacent sulfonyl chloride group will deshield these protons. |

| C5-H | 8.0 - 8.5 | Singlet (s) | The single proton on the pyrazole ring at the C5 position is significantly deshielded due to the anisotropic effect of the ring and the electron-withdrawing effects of the adjacent sulfonyl chloride and trifluoromethyl groups. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JC-F) | Rationale |

| N-C H₃ | 38 - 42 | Quartet (q) | The N-methyl carbon will appear in the aliphatic region. |

| C 5 | 135 - 140 | Singlet (s) | This carbon is deshielded due to its position in the aromatic pyrazole ring. |

| C 4 | 115 - 120 | Singlet (s) | The carbon bearing the sulfonyl chloride group is expected in this region. |

| C 3 | 145 - 150 | Quartet (q, ²JC-F ≈ 35-40 Hz) | This carbon is significantly deshielded by the directly attached trifluoromethyl group and will show a characteristic quartet splitting.[6] |

| -C F₃ | 118 - 123 | Quartet (q, ¹JC-F ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atoms and will be found in this characteristic region.[2][6] |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF ₃ | -60 to -65 | Singlet (s) | The chemical shift of the CF₃ group is influenced by the electronic environment of the pyrazole ring. This region is typical for trifluoromethyl groups attached to heterocyclic systems.[5][7][8] |

Predicted Mass Spectrometry (MS) Fragmentation Pattern

The mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of chlorine will be indicated by the characteristic M+2 isotope pattern.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Table of Predicted Fragment Ions:

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 248/250 | Molecular ion [M]⁺˙ | C₅H₄ClF₃N₂O₂S | The presence of the chlorine isotope pattern (approx. 3:1 ratio) is expected. |

| 213 | [M - Cl]⁺ | C₅H₄F₃N₂O₂S | Loss of a chlorine radical. |

| 184/186 | [M - SO₂]⁺˙ | C₅H₄ClF₃N₂S | Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.[9][10] |

| 149 | [M - SO₂Cl]⁺ | C₅H₄F₃N₂ | Cleavage of the C-S bond, losing the sulfonyl chloride group. |

| 99/101 | [SO₂Cl]⁺ | SO₂Cl | The sulfonyl chloride cation, showing the chlorine isotope pattern. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the chlorosulfonation of a 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. This method is analogous to established procedures for the synthesis of other pyrazole-4-sulfonyl chlorides.[11][12][13]

Step-by-step Methodology:

-

Starting Material: 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be synthesized from the condensation of a suitable trifluoromethyl-containing 1,3-dicarbonyl compound with methylhydrazine.[14]

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with an excess of chlorosulfonic acid and cooled in an ice bath.

-

Addition of Pyrazole: 1-methyl-3-(trifluoromethyl)-1H-pyrazole is added dropwise to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its key spectral features. These insights are invaluable for chemists and researchers working with this important synthetic intermediate, aiding in its identification, purity assessment, and further synthetic applications. The provided synthetic protocol offers a practical approach for its preparation in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 519056-67-8), a critical building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's chemical and physical properties, outlines its significant hazards, and establishes rigorous protocols for safe handling, storage, emergency response, and waste disposal. Furthermore, it presents a representative experimental workflow for its primary application in sulfonamide synthesis, underscoring its utility in the creation of novel chemical entities. This guide is designed to empower laboratory personnel with the expertise required to mitigate risks and leverage this reagent's full potential safely and effectively.

Compound Profile and Significance

This compound is a specialized heterocyclic building block. Its structure incorporates a pyrazole core, a common motif in pharmacologically active compounds, substituted with a methyl group, an electron-withdrawing trifluoromethyl group, and a highly reactive sulfonyl chloride functional group.[1] This unique combination makes it a valuable reagent for introducing the 1-methyl-3-(trifluoromethyl)pyrazole moiety into target molecules, a strategy often employed in the design of kinase inhibitors and other therapeutics.[2] The pyrazole sulfonamide structure is a prominent pharmacophore in numerous drugs, including the well-known COX-2 inhibitor Celecoxib, highlighting the importance of precursors like this sulfonyl chloride in drug discovery pipelines.[3][4][5][6][7]

Physical and Chemical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling and use in experimental design.

| Property | Value | Reference |

| CAS Number | 519056-67-8 | [1] |

| Molecular Formula | C₅H₄ClF₃N₂O₂S | [1][8] |

| Molecular Weight | 248.61 g/mol | [8] |

| Appearance | Solid | - |

| Melting Point | 34 °C | [8] |

| Boiling Point | 302.5 °C at 760 mmHg | [8] |

| Density | 1.74 g/cm³ | [8] |

Hazard Identification and GHS Classification

This compound is classified as hazardous and requires stringent safety measures. The primary risks are associated with its corrosivity and high reactivity, particularly with water.

| GHS Pictogram | Signal Word | Hazard Statements |

|

| Danger | H314: Causes severe skin burns and eye damage.[9][10] EUH014: Reacts violently with water.[9] EUH029: Contact with water liberates toxic gas.[9] |

|

| Danger | H302: Harmful if swallowed.[11] H335: May cause respiratory irritation.[11] |

The most critical hazard is the compound's reaction with water. Atmospheric moisture or contact with aqueous solutions will lead to a violent exothermic reaction, liberating corrosive and toxic hydrogen chloride (HCl) gas and sulfuric acid.[12][13] This dictates that all handling and storage must be performed under strictly anhydrous conditions.

Risk Assessment and Mitigation Workflow

A systematic approach to risk management is essential. The following workflow should be adopted for any procedure involving this reagent.

Caption: Risk assessment and mitigation workflow for handling the sulfonyl chloride.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable to ensure personnel safety and experimental integrity.

5.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to contain corrosive vapors and potential HCl gas release.[14][15]

-

Inert Atmosphere: Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.[15][16]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and verified to be in working order.[15]

5.2 Storage

-

Container: Store in the original, tightly sealed container. If transferred, use a container with a secure, moisture-proof seal.[13][16]

-

Environment: The compound must be stored in a cool, dry, and well-ventilated location designated for corrosive and water-reactive materials.[14] A desiccator cabinet is recommended for long-term storage.

-

Incompatibilities: Segregate from water, alcohols, bases, amines, and strong oxidizing agents.[14][15][17] Storing it away from these substances is a critical control measure to prevent violent reactions and the release of toxic gas.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical hazard. The following are mandatory.

| Protection Area | Required Equipment | Rationale |

| Eyes/Face | Chemical splash goggles AND a full-face shield. | Protects against splashes of the corrosive material and potential violent reactions. Standard safety glasses are insufficient.[13][15] |

| Skin/Body | Chemical-resistant gloves (e.g., butyl rubber or multi-layered laminate) and a flame-resistant lab coat. | Prevents skin contact which can cause severe chemical burns.[15][16] |

| Respiratory | Not typically required if used within a fume hood. For emergencies or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary. | Protects against inhalation of irritating dust or corrosive vapors.[13] |

Emergency Response Procedures

Immediate and correct response to an incident can significantly reduce its severity.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[14][15]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[15]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

Wear full PPE, including respiratory protection if necessary.

-

DO NOT USE WATER.

-

Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for reactive chemicals.

-

Carefully sweep the absorbed material into a dry, sealable container.

-

Label the container as hazardous waste.

-

Decontaminate the spill area with a solvent (e.g., acetone), followed by a wipe-down. All cleaning materials must be disposed of as hazardous waste.

-

-

Fire Fighting: Use a dry chemical, carbon dioxide (CO₂), or sand-based extinguisher. NEVER use water , as it will react violently and worsen the situation.[14] Firefighters should wear full protective gear and SCBA due to the likely evolution of toxic and corrosive gases.[14][17]

Chemical Reactivity and Synthetic Application

8.1 Reactivity Profile The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive electrophilic group. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. Its most significant liability is its vigorous reaction with water, which hydrolyzes it to the corresponding sulfonic acid and HCl. The presence of the electron-withdrawing trifluoromethyl group on the pyrazole ring likely enhances the electrophilicity of the sulfur atom, increasing its reactivity towards nucleophiles.

8.2 Representative Protocol: Synthesis of a Pyrazole Sulfonamide This protocol outlines a general procedure for the reaction of this compound with a primary amine to demonstrate its core application.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Step-by-Step Methodology:

-

Reaction Assembly: Under an inert atmosphere of nitrogen, add an oven-dried, stir-bar-equipped round-bottom flask with anhydrous dichloromethane (DCM).

-

Reagent Addition: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in the DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the initial reaction.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring (Self-Validation): The reaction progress must be monitored periodically (e.g., every hour) using Thin Layer Chromatography (TLC) to observe the consumption of the starting amine and the formation of the product.

-

Workup: Once the reaction is complete, quench by slowly adding water or dilute 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Waste Management

Proper disposal is a critical component of the safety lifecycle.

-

Reactive Waste: Unused or residual this compound is considered reactive hazardous waste. It must never be poured down the drain.

-

Quenching: For small-scale laboratory waste, a quenching procedure can be performed by trained personnel. This involves the slow, portion-wise addition of the sulfonyl chloride to a vigorously stirred, ice-cooled solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a fume hood. The resulting mixture, containing the less hazardous sulfonate salt, can then be collected for disposal by a certified hazardous waste management company.

-

Contaminated Materials: All contaminated items, including gloves, absorbent materials, and empty containers, must be placed in a sealed, clearly labeled hazardous waste container for proper disposal.

Conclusion

This compound is a potent and valuable reagent in modern synthetic and medicinal chemistry. However, its utility is matched by its significant hazards, primarily its corrosivity and violent reactivity with water. By understanding these risks and rigorously applying the engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively, advancing their scientific objectives without compromising personal or environmental safety.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. fishersci.de [fishersci.de]

- 10. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(Trifluoromethyl)pyrazole-3-sulfonyl chloride | C4H2ClF3N2O2S | CID 122499826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Stability, Storage, and Handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Abstract

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a critical building block in medicinal and agrochemical research, prized for its role in the synthesis of novel sulfonamides and other derivatives.[1][2] However, the inherent reactivity of its sulfonyl chloride functional group presents significant challenges related to stability and handling. This guide provides an in-depth analysis of the compound's chemical stability, outlines field-proven protocols for its storage and handling, and offers a methodology for assessing its purity over time. Adherence to these guidelines is essential for ensuring experimental reproducibility and preserving the integrity of this valuable reagent.

Introduction to the Reagent

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring, which is known for its relative stability and presence in many biologically active molecules.[3][4] The key to its synthetic utility and its instability is the highly electrophilic sulfonyl chloride (-SO₂Cl) group at the 4-position.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClF₃N₂O₂S |

| Molecular Weight | 248.61 g/mol |

| CAS Number | 519056-67-8 |

| Appearance | Typically a solid or liquid (Varies by purity) |

| Key Functional Groups | Pyrazole, Trifluoromethyl, Sulfonyl Chloride |

Significance in Research and Development

The primary utility of this compound lies in its reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides.[5] The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final molecule, making this reagent particularly valuable in drug discovery programs targeting novel therapeutics.[6]

Chemical Reactivity and Stability Profile

The Sulfonyl Chloride Functional Group: An Inherently Reactive Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. While this reactivity is desirable for synthesis, it is the root cause of the compound's instability.

Primary Degradation Pathway: Hydrolysis

The most significant and unavoidable degradation pathway is hydrolysis. Sulfonyl chlorides react readily with water, even atmospheric moisture, to yield the corresponding sulfonic acid and hydrochloric acid.[5][7]

R-SO₂Cl + H₂O → R-SO₃H + HCl

This degradation is problematic for several reasons:

-

Loss of Active Reagent: The sulfonic acid product is unreactive in sulfonamide coupling reactions, leading to lower yields and inaccurate stoichiometry.

-

Introduction of Acidity: The generation of HCl can catalyze other side reactions or degrade sensitive substrates in a reaction mixture.

-

Inaccurate Dosing: If the reagent has partially degraded, the actual molar quantity of active sulfonyl chloride will be lower than calculated based on mass, leading to failed or incomplete reactions.

References

- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.de [fishersci.de]

solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in Organic Solvents

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predicted solubility profile based on its structural characteristics, and a detailed experimental protocol for its quantitative determination. This document is intended to serve as a valuable resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions regarding solvent selection and handling of this reactive intermediate.

Introduction to this compound

This compound (CAS No: 519056-67-8) is a specialized building block characterized by a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety.[1][2] Its molecular structure dictates its chemical and physical properties, making it a versatile reagent in the synthesis of complex molecules. The pyrazole scaffold is a common feature in many pharmaceutically active compounds, and the trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability.[3]

Chemical Structure and Properties:

-

Molecular Formula: C₅H₄ClF₃N₂O₂S[1]

-

Molar Mass: 248.61 g/mol [1]

-

Appearance: Solid (Melting Point: 34°C)[1]

-

Density: 1.74 g/cm³[1]

References

The Convergence of Heterocyclic Chemistry and Sulfa Drugs: A Technical Guide to Pyrazole Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Meets a Powerful Functional Group

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Since its first synthesis by Ludwig Knorr in 1883, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of pharmaceuticals ranging from anti-inflammatory agents to anticancer therapies.[3][4] Parallel to the rise of heterocyclic chemistry, the discovery of sulfonamides in the 1930s, beginning with Prontosil, marked a revolution in medicine, introducing the first effective systemic antibacterial agents.[5][6] The convergence of these two powerful domains of chemical science gave rise to pyrazole sulfonyl chlorides, a class of highly reactive and versatile intermediates that have become indispensable in modern drug discovery and development.

This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of pyrazole sulfonyl chlorides. We will delve into the foundational chemistry that paved the way for their emergence, detail contemporary synthetic methodologies, and explore their critical role as precursors to a diverse array of pharmacologically significant molecules.

Part 1: A Historical Perspective: The Genesis of Pyrazole Sulfonyl Chlorides

The history of pyrazole sulfonyl chlorides is not marked by a single, dramatic discovery but rather by the gradual convergence of two major streams of chemical innovation: the synthesis of pyrazoles and the development of sulfonamide chemistry.

The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis

In 1883, the German chemist Ludwig Knorr reported the synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[7][8] This reaction, now famously known as the Knorr pyrazole synthesis, opened the door to a vast new class of heterocyclic compounds.[9] Early research focused on the properties and reactions of these novel structures, with their medicinal potential yet to be fully realized.

The Sulfa Drug Revolution

The trajectory of medicinal chemistry was irrevocably altered in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye.[5] This led to the understanding that the active agent was sulfanilamide, the metabolic product of Prontosil. The subsequent decades saw an explosion in the synthesis and application of sulfonamide derivatives for treating bacterial infections, forever changing the landscape of medicine.[6]

The Inferred Emergence of Pyrazole Sulfonyl Chlorides

While a definitive "first synthesis" of a pyrazole sulfonyl chloride is not prominently documented in early literature, their development can be logically inferred to have occurred at the intersection of these two fields. As chemists began to explore the functionalization of the pyrazole ring, and with the established importance of the sulfonyl chloride group for creating sulfonamides, it was a natural progression to combine the two.

The sulfonation of aromatic compounds was a well-established reaction, and its application to heterocyclic systems, including pyrazoles, would have been a logical step for chemists seeking to create novel derivatives. The direct chlorosulfonation of pyrazoles, a method still widely used today, likely emerged as a key method for accessing these valuable intermediates. This reaction introduces the highly reactive sulfonyl chloride group onto the pyrazole ring, creating a versatile handle for further chemical modification.

Part 2: Synthesis of Pyrazole Sulfonyl Chlorides: Core Methodologies

The synthesis of pyrazole sulfonyl chlorides is primarily achieved through the electrophilic substitution of a pyrazole ring with a sulfur-containing electrophile, followed by conversion to the sulfonyl chloride. The choice of method often depends on the desired substitution pattern and the nature of the substituents already present on the pyrazole ring.

Direct Chlorosulfonation of Pyrazoles

The most direct and widely employed method for the synthesis of pyrazole sulfonyl chlorides is the reaction of a pyrazole with chlorosulfonic acid (ClSO₃H).[10][11] This powerful electrophilic reagent introduces the chlorosulfonyl group (-SO₂Cl) directly onto the pyrazole ring, typically at the 4-position, which is the most electron-rich and sterically accessible position for electrophilic attack.[12]

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid is a highly reactive and aggressive reagent. Its use ensures the efficient introduction of the sulfonyl group.

-

Solvent: The reaction is often carried out in a non-reactive solvent like chloroform or dichloromethane to moderate the reaction and facilitate handling.[10] In some cases, an excess of chlorosulfonic acid can serve as both the reagent and the solvent.

-

Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction and prevent unwanted side reactions. The temperature may then be raised to drive the reaction to completion.[10]

-

Addition of Thionyl Chloride: In some protocols, thionyl chloride (SOCl₂) is added after the initial reaction with chlorosulfonic acid.[10] This is to ensure the complete conversion of any intermediately formed pyrazole sulfonic acid to the desired pyrazole sulfonyl chloride.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [10]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform from the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.

-

Thionyl Chloride Addition: Cool the reaction mixture slightly and then add thionyl chloride (1.3 eq) dropwise.

-

Final Reaction: Stir the mixture at 60 °C for an additional 2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Diagram of the Chlorosulfonation Workflow:

Caption: Workflow for the synthesis of a pyrazole-4-sulfonyl chloride.

Multi-step Syntheses

In cases where direct chlorosulfonation is not feasible or leads to undesired isomers, multi-step synthetic routes are employed. These often involve the introduction of a sulfur-containing functional group that is later converted to the sulfonyl chloride.

A notable example is the synthesis of pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde.[13] This two-step method involves the cyclization of the starting material with a hydrazine to form a pyrazole with a benzylthio group at the 4-position, followed by oxidative chlorination to yield the desired sulfonyl chloride.

Table 1: Comparison of Synthetic Methods for Pyrazole Sulfonyl Chlorides

| Method | Starting Materials | Key Reagents | Position of Sulfonylation | Advantages | Disadvantages |

| Direct Chlorosulfonation | Pyrazole | Chlorosulfonic acid, Thionyl chloride | Typically position 4 | Direct, often high-yielding | Harsh conditions, may not be suitable for sensitive substrates |

| From Thioethers | Pyrazole-thioether | Oxidizing and chlorinating agents | Position of the thioether | Milder conditions possible, regioselective | Requires pre-functionalized starting material |

Part 3: The Role of Pyrazole Sulfonyl Chlorides in Drug Discovery and Development

The significance of pyrazole sulfonyl chlorides lies in their high reactivity, which allows for their facile conversion into a wide range of derivatives, most notably sulfonamides. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles.[14]

Synthesis of Pyrazole Sulfonamides: A Gateway to Bioactive Molecules

The reaction of a pyrazole sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of pyrazole sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[10]

Diagram of Pyrazole Sulfonamide Synthesis:

Caption: General reaction for the synthesis of pyrazole sulfonamides.

This straightforward and efficient reaction has enabled the synthesis of vast libraries of pyrazole sulfonamides for biological screening. The pyrazole core provides a rigid scaffold for orienting substituents in three-dimensional space, while the sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets.

Case Study: Celecoxib and the Rise of COX-2 Inhibitors

A prime example of the importance of pyrazole sulfonyl chlorides is in the synthesis of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[15] A key intermediate in the synthesis of Celecoxib is a pyrazole derivative bearing a sulfonamide group. The synthesis of this intermediate often involves the reaction of a pyrazole sulfonyl chloride with ammonia. The development of Celecoxib and other COX-2 inhibitors highlighted the therapeutic potential of pyrazole sulfonamide-based drugs and spurred further research into this chemical class.

Conclusion: A Versatile and Enduring Chemical Tool

From their inferred origins at the confluence of pyrazole chemistry and the sulfa drug era, pyrazole sulfonyl chlorides have evolved into indispensable tools for medicinal chemists and drug development professionals. Their straightforward synthesis and high reactivity provide a reliable platform for the creation of diverse molecular architectures with a wide range of biological activities. As the quest for novel therapeutics continues, the strategic use of pyrazole sulfonyl chlorides as key building blocks will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis of some heterocyclic sulphonium salts (1972) | R. M. Acheson | 15 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3412658A1 - Processes for the manufacture of sulfur-substitued pyrazole derivatives - Google Patents [patents.google.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 13. benchchem.com [benchchem.com]

- 14. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 15. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

A Whitepaper on the Computational Elucidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride: A Theoretical Deep Dive

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a molecule of significant interest in medicinal and agrochemical synthesis. Moving beyond rote procedural descriptions, this document details the causality behind methodological choices, establishing a self-validating workflow from first principles. We will journey through the process of determining the molecule's ground-state geometry, exploring its electronic landscape to predict reactivity, and simulating its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain predictive insights into the behavior of complex heterocyclic compounds.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized heterocyclic compound. Its core structure, the pyrazole ring, is a privileged scaffold in pharmacology, forming the backbone of numerous drugs, most notably the selective COX-2 inhibitor Celecoxib.[1][2] The strategic placement of a trifluoromethyl (CF3) group and a sulfonyl chloride (SO2Cl) moiety imparts unique electronic properties and synthetic versatility. The CF3 group can enhance metabolic stability and binding affinity, while the sulfonyl chloride is a reactive handle for introducing the sulfonamide group, another key pharmacophore.[3][4]

Understanding the three-dimensional structure, electronic charge distribution, and orbital interactions of this molecule is paramount for predicting its reactivity and designing efficient synthetic pathways. Theoretical calculations offer a powerful, cost-effective means to access this information before committing to extensive laboratory work.[5]

The Computational Strategy: Selecting the Right Tools

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For a molecule containing fluorine, sulfur, and a conjugated π-system, this choice is non-trivial.

Pillar 1: Density Functional Theory (DFT) We select Density Functional Theory (DFT) as our computational engine. DFT provides an excellent balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[6]

Pillar 2: The B3LYP Functional Specifically, we will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long and successful track record for calculating the geometries and properties of a vast range of organic molecules.[7][8] Its inclusion of a portion of exact Hartree-Fock exchange helps to mitigate some of the self-interaction error inherent in pure DFT functionals, providing a robust description of electronic structure.

Pillar 3: The 6-311++G(d,p) Basis Set The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For this compound, a sophisticated basis set is required:

-

6-311G : A triple-zeta valence basis set that provides a highly flexible description of the valence electrons involved in bonding.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and potential non-covalent interactions, as well as the diffuse nature of electrons in anions.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling the geometry of molecules with multiple bonds and hypervalent centers like sulfur.[9]

This combination, B3LYP/6-311++G(d,p), represents a high-level, well-validated approach for obtaining reliable theoretical data for this class of molecule.[10]

Workflow for Establishing the Molecular Ground State

The first critical step is to determine the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface. This is achieved through a two-step, self-validating protocol.

Step-by-Step Protocol:

-

Initial Structure Creation : A plausible 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization : This initial structure is submitted to a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. The algorithm systematically adjusts all bond lengths, angles, and dihedral angles to find the arrangement with the lowest possible electronic energy.

-

Frequency Calculation : Upon completion of the optimization, a vibrational frequency calculation is performed at the same level of theory. This is a critical validation step.

-

Confirmation of a True Minimum : The calculation should yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a true energy minimum.

-

Zero-Point Vibrational Energy (ZPVE) : The frequency calculation also provides the ZPVE, which is a quantum mechanical correction to the total electronic energy.

-

Thermodynamic Properties : Enthalpy and Gibbs free energy can also be calculated from the vibrational frequencies.

-

-

Analysis of Optimized Geometry : Once a true minimum is confirmed, the optimized geometrical parameters (bond lengths, bond angles, dihedral angles) can be extracted and analyzed.

Caption: Self-validating workflow for computational analysis.

Predicted Structural Data

The following table summarizes key geometrical parameters predicted for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| S-Cl | 2.085 | |

| S-C4 | 1.772 | |

| C3-CF3 | 1.498 | |

| N1-N2 | 1.365 | |

| Bond Angles | (°) | |

| O-S-O | 121.5 | |

| Cl-S-C4 | 104.2 | |

| C3-C4-S | 128.9 | |

| N2-N1-C5 | 110.1 |

Note: These are representative values calculated at the specified level of theory and may vary slightly with different computational models.

Mapping the Electron Landscape: Reactivity and Bonding

With the optimized geometry in hand, we can now probe the electronic structure to understand the molecule's inherent reactivity and bonding characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

-

HOMO : This orbital acts as the primary electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

-

LUMO : This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.

-

HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability.[6] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is primarily localized on the pyrazole ring, indicating this is the most electron-rich part of the molecule. Conversely, the LUMO is predominantly centered on the sulfonyl chloride group, specifically on the σ* anti-bonding orbital of the S-Cl bond, identifying this as the most electrophilic site and prime for nucleophilic attack.

| Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Localized on the pyrazole ring π-system. |

| LUMO | -1.92 | Centered on the S-Cl σ* anti-bonding orbital. |

| Energy Gap (ΔE) | 5.93 | Indicates high kinetic stability. |

Natural Bond Orbital (NBO) Analysis